molecular formula C25H25FN2O4S B289333 N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289333
M. Wt: 468.5 g/mol
InChI Key: OCZJWQVCKVVGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a benzothiophene derivative that has been shown to exhibit promising biological activity, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been shown to target the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in various types of cancer.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit potent anti-cancer activity in various preclinical studies. The compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various other diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent biological activity and its potential applications in drug development. However, the limitations of using the compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in the treatment of various other diseases. The compound also has the potential to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the condensation of 2,4-dimethoxybenzaldehyde with 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then subjected to a series of reactions to obtain the final compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent anti-cancer activity, making it a potential candidate for the treatment of various types of cancer.

properties

Molecular Formula

C25H25FN2O4S

Molecular Weight

468.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H25FN2O4S/c1-14-8-10-17-21(12-14)33-25(28-23(29)16-6-4-5-7-18(16)26)22(17)24(30)27-19-11-9-15(31-2)13-20(19)32-3/h4-7,9,11,13-14H,8,10,12H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

OCZJWQVCKVVGKU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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